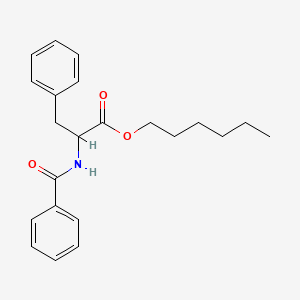![molecular formula C26H20N2O3 B11549391 4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11549391.png)
4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate is a complex organic compound that features a naphthalene ring system, a phenyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate typically involves a multi-step process. One common method includes the condensation of 3-methylbenzoyl hydrazine with an aldehyde derivative of naphthalene-1-carboxylate under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the naphthalene ring system can intercalate with DNA, disrupting the replication process in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
- 4-[(E)-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
Uniqueness
4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C26H20N2O3 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H20N2O3/c1-18-6-4-9-21(16-18)25(29)28-27-17-19-12-14-22(15-13-19)31-26(30)24-11-5-8-20-7-2-3-10-23(20)24/h2-17H,1H3,(H,28,29)/b27-17+ |
InChI Key |
AMHQSXQNTRRHQJ-WPWMEQJKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-[(E)-{[4-({4-[(E)-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11549317.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-methylbenzenesulfonamide](/img/structure/B11549319.png)
![2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B11549321.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11549324.png)
![2-Bromo-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11549326.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide](/img/structure/B11549329.png)
![Ethyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11549335.png)
![6-{(2Z)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11549346.png)
![N-(2-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B11549354.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] bis(4-methylbenzoate)](/img/structure/B11549357.png)
![[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B11549359.png)
![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11549362.png)

![2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11549387.png)
